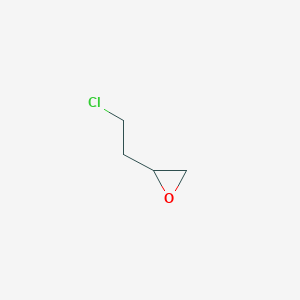

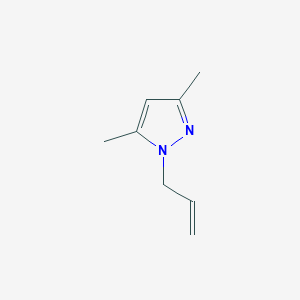

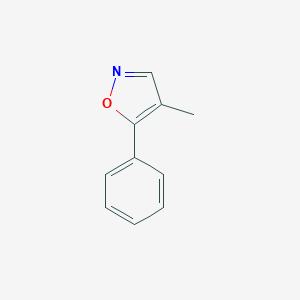

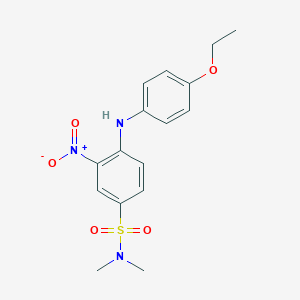

1-Allyl-3,5-dimethylpyrazole

Overview

Description

Synthesis Analysis

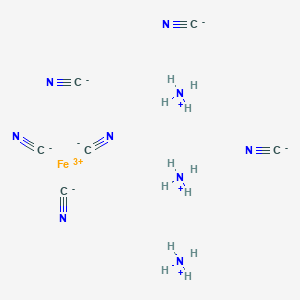

The synthesis of 1-Allyl-3,5-dimethylpyrazole and its derivatives primarily involves the reaction of allyl halides with 3,5-dimethylpyrazole under specific conditions. The reaction mechanisms may vary depending on the reactants and conditions employed. For example, the reaction of this compound with Group VI metal hexacarbonyls under photoirradiation yields novel mono-olefin complexes, indicating its reactivity and potential as a ligand in organometallic chemistry (Fukushima, Miyamoto, & Sasaki, 1976).

Molecular Structure Analysis

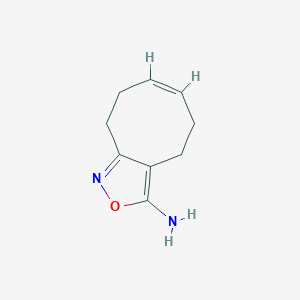

The molecular structure of this compound complexes, such as its copper(I) chloride complex, has been determined through X-ray crystallography. These studies reveal that the compound forms dimeric structures where the metal ion is quasi-tetrahedrally surrounded by bridging chlorines, a pyrazole-nitrogen, and the olefinic part of the allyl group, highlighting the structural versatility and coordination behavior of this compound (Fukushima, Kobayashi, Miyamoto, & Sasaki, 1976).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with different metals and exhibiting distinct reactivity patterns. For instance, its interaction with platinum(II) derivatives has been studied, showing the cleavage of the N(pz)C(sp3) bond and forming distinct Pt(II) adducts (Boixassa, Pons, Solans, Font‐Bardia, & Ros, 2003). These reactions underline the chemical versatility and potential applications of this compound in synthesizing metal-organic frameworks and catalysts.

Physical Properties Analysis

The physical properties of this compound, including its crystalline structure, melting point, and solubility, are influenced by its molecular structure and substituents. These properties are critical in determining its applications in material science and organic chemistry. For example, the crystal structure analysis provides insight into its binding and coordination patterns, which are essential for understanding its role in complex formation and reactivity (Rettig, Storr, & Trotter, 1988).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various chemical agents and its role as a ligand in coordination chemistry, have been the subject of significant research. Its ability to form stable complexes with metals such as palladium, chromium, and molybdenum, among others, has been documented, showcasing its utility in the development of new materials and catalysts (Paredes, Miguel, & Villafañe, 2003).

Scientific Research Applications

As a Ligand in Organometallic Chemistry :

- ADMP reacts with Group VI metal hexacarbonyls to form mono-olefin complexes where both the pyrazolyl-N and the olefinic part of the allyl group are coordinated to the metal. This coordination affects the NMR and vibration frequencies of the olefinic group, suggesting its potential in modifying the electronic characteristics of metal complexes (Fukushima et al., 1976).

In Transition Metal Complexes :

- ADMP has been utilized to create novel N,N,O scorpionate ligands which can be immobilized on solid phases. These ligands, when bound to transition metals like manganese and rhenium, form complexes that were structurally confirmed via X-ray diffraction. This indicates the ligand’s adaptability and potential use in creating solid-supported catalysts or other functional materials (Hübner et al., 2006).

In Crystal and Molecular Structure Analysis :

- The dimeric structure of (1-allyl-3,5-dimethylpyrazole)copper(I) chloride was determined, showcasing how ADMP can coordinate to copper in a quasi-tetrahedral arrangement. Such studies are crucial in understanding the coordination chemistry and potential reactivity of ADMP-containing compounds (Fukushima et al., 1976).

In Catalysis :

- ADMP derivatives have been used to form allylpalladium(II) complexes. These complexes exhibit interesting reactivity and catalytic activities, for instance, in cyclopropanation of ketene silyl acetal with allylic acetates. Understanding these complexes opens pathways to new catalytic processes and mechanisms (Satake & Nakata, 1998).

In Anion Receptor Chemistry :

- ADMP-based complexes have been studied as anion receptors. The effects of different metals, substitution patterns on the pyrazole, and the number of ligands on the anion binding have been explored, contributing to the understanding of molecular recognition and potential applications in sensing or separation technologies (Nieto et al., 2007).

In Antitumor Activity :

- Complexes formed from ADMP derivatives have been tested for their antitumor activity against various cancer cell lines, showing higher selectivity towards cancer cells over normal cells. This suggests potential therapeutic applications of these compounds (Adach et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for 1-Allyl-3,5-dimethylpyrazole are not mentioned in the search results, pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that this compound could have potential applications in these areas.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazoles are common reagents for the preparation of pyrazolato ligated complexes .

Result of Action

It’s known that some pyrazole derivatives have shown antibacterial activity .

properties

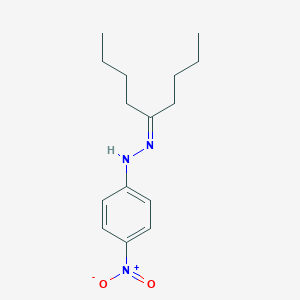

IUPAC Name |

3,5-dimethyl-1-prop-2-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-5-10-8(3)6-7(2)9-10/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAGTQRRYZTDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158320 | |

| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13369-74-9 | |

| Record name | 3,5-Dimethyl-1-(2-propen-1-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3,5-dimethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Allyl-3,5-dimethylpyrazole interact with metal ions, and what unique structural features arise from this interaction?

A1: this compound acts as a ligand, meaning it can bind to metal ions. Specifically, it coordinates to copper(I) ions through both its pyrazole nitrogen and the olefinic part of its allyl group. [] This results in a dimeric complex where two copper(I) ions are bridged by chlorine atoms. Notably, the olefinic bond in the allyl group (C=C) does not significantly lengthen upon coordination, maintaining a distance of 1.34 Å. [] Furthermore, the olefin plane remains largely perpendicular to the copper-olefin bond axis, with minimal bending of the olefinic atoms out of the plane. [] This provides valuable insight into the coordination geometry and bonding interactions within this complex.

Q2: What impact does coordination to phosphorus have on the 31P NMR chemical shifts of this compound derivatives?

A2: Research shows a significant impact on 31P nuclear shielding upon coordination of this compound derivatives to phosphorus. Both intramolecular and intermolecular coordination, where phosphorus forms a bond with the molecule, leads to substantial shielding, resulting in a decrease in the 31P NMR chemical shift by approximately 150 ppm for each unit increase in the phosphorus coordination number. [] This emphasizes the sensitivity of 31P NMR to changes in the electronic environment around the phosphorus atom caused by coordination. Interestingly, solvent effects play a crucial role in these shifts, highlighting the importance of considering the surrounding medium when studying these interactions. []

Q3: Can computational chemistry accurately predict 31P NMR chemical shifts in systems involving this compound and phosphorus?

A3: Yes, computational methods can be employed to predict 31P NMR chemical shifts, but accuracy depends on the chosen method and inclusion of specific factors. Studies demonstrate that the zeroth-order regular approximation-gauge-including atomic orbital-B1PW91/DZP method combined with relativistic corrections provides accurate predictions for 31P NMR chemical shifts in systems containing this compound and phosphorus. [] The inclusion of relativistic corrections is particularly crucial for achieving accurate descriptions of 31P nuclear shielding. [] This highlights the power of computational chemistry in complementing experimental studies and providing deeper insights into the electronic structure and properties of these systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)